![molecular formula C14H16BrN3O2 B13897081 N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)
N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a bromomethyl group at the 6-position and a hydroxy group at the 4-position of the quinazoline ring, along with a 2,2-dimethylpropanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by functionalization at specific positions.
Formation of Quinazoline Core: The quinazoline core can be synthesized using anthranilic acid derivatives and formamide under high-temperature conditions.
Hydroxylation: The hydroxy group at the 4-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to form quinones, while reduction reactions can modify the quinazoline core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Hydroxylation: Hydrogen peroxide, catalysts
Amidation: Amine derivatives, coupling agents like EDC or DCC
Major Products
The major products formed from these reactions include various substituted quinazolines, quinones, and complex heterocyclic compounds.
Applications De Recherche Scientifique
N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The quinazoline core can interact with specific pathways, modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline core and exhibit similar biological activities.
Quinoxalines: These heterocyclic compounds have a similar structure and are known for their pharmacological properties.
Quinazolines: Other quinazoline derivatives with different substituents at various positions.
Uniqueness
N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for unique substitution reactions, while the hydroxy group enhances its binding affinity to biological targets.
Propriétés
Formule moléculaire |
C14H16BrN3O2 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
N-[6-(bromomethyl)-4-oxo-3H-quinazolin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)12(20)18-13-16-10-5-4-8(7-15)6-9(10)11(19)17-13/h4-6H,7H2,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
JDWOMNKMTOMCCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


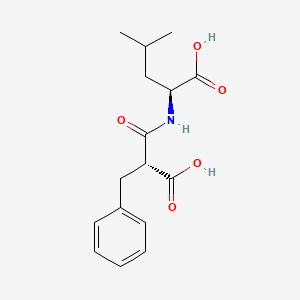
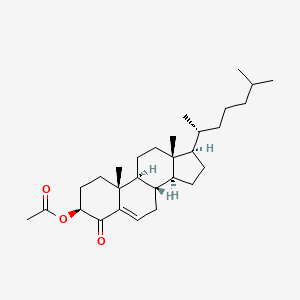
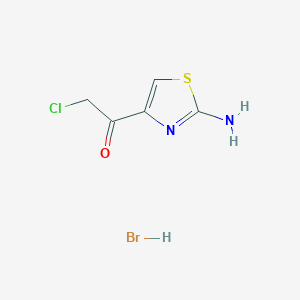
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
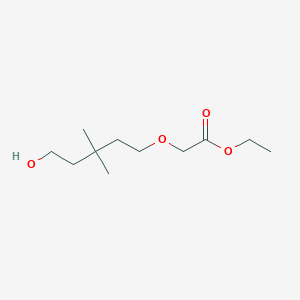
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)

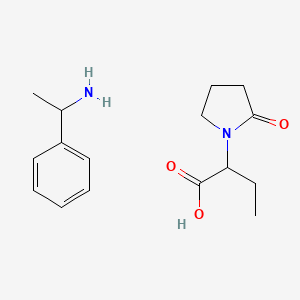
![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
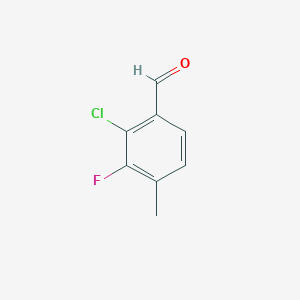
![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)

